1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone is a synthetic compound with the molecular formula C18H14D5ClO2 and a molecular weight of 307.83 g/mol . It is characterized by its white crystalline solid appearance and is soluble in solvents such as chloroform, ethyl acetate, and methanol . This compound is primarily used in scientific research and is not intended for clinical treatment .
Preparation Methods
The synthesis of 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone involves several steps. The primary synthetic route includes the reaction of 4-(2-chloroethoxy)benzaldehyde with an appropriate ethyl-d5 reagent under controlled conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone involves its interaction with specific molecular targets. The chloroethoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The ethyl-d5 group provides stability and resistance to metabolic degradation, enhancing the compound’s efficacy in research applications .
Comparison with Similar Compounds
1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone can be compared with similar compounds such as:
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone: Lacks the ethyl-d5 group, making it less stable and more prone to metabolic degradation.
1-[4-(2-Chloroethoxy)phenyl]-2-(methyl-d3)-2-phenylethanone: Contains a methyl-d3 group instead of ethyl-d5, resulting in different chemical properties and reactivity.
The unique presence of the ethyl-d5 group in this compound distinguishes it from other similar compounds, providing enhanced stability and specific reactivity that are valuable in research applications .
Properties
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO2/c1-2-17(14-6-4-3-5-7-14)18(20)15-8-10-16(11-9-15)21-13-12-19/h3-11,17H,2,12-13H2,1H3/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVNHKQPUCOXAA-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439756 |
Source
|
Record name | 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157738-48-2 |
Source
|
Record name | 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.